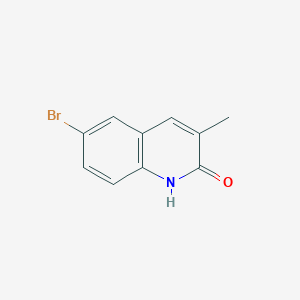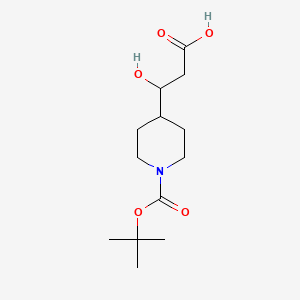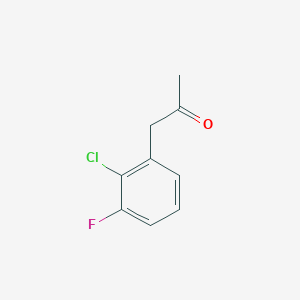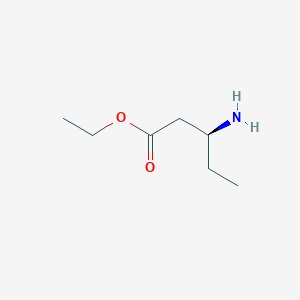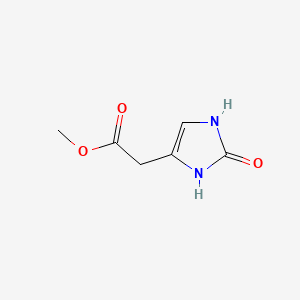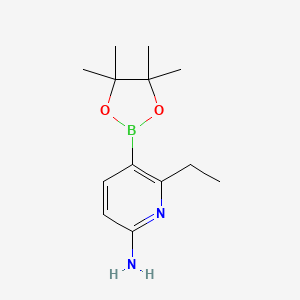
6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom in the structure imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
Méthodes De Préparation
The synthesis of 6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-ethylpyridin-2-amine using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.
Analyse Des Réactions Chimiques
6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The boron atom can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or organomagnesium compounds. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves the formation of boron-carbon bonds through various chemical reactions. The boron atom acts as a Lewis acid, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine include other boronic acid derivatives, such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions and has comparable reactivity.
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: Another boronic acid derivative with similar applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of conjugated copolymers and other advanced materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations.
Propriétés
Numéro CAS |
2409673-74-9 |
|---|---|
Formule moléculaire |
C13H21BN2O2 |
Poids moléculaire |
248.13 g/mol |
Nom IUPAC |
6-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21BN2O2/c1-6-10-9(7-8-11(15)16-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3,(H2,15,16) |
Clé InChI |
RUSBIDLYSJVVES-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
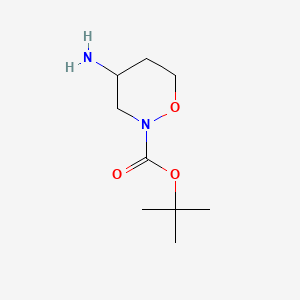
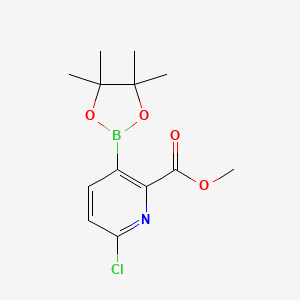
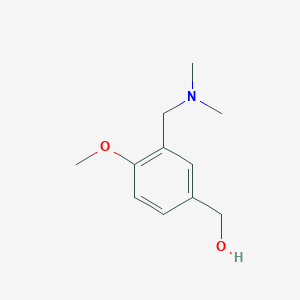
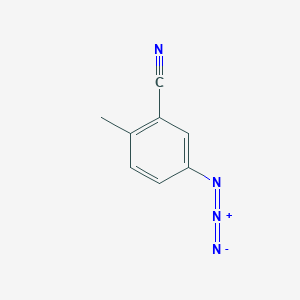
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)


